molecular formula C22H30N2O4 B14995410 [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B14995410
M. Wt: 386.5 g/mol
InChI Key: QDWFYOUSITXXTD-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a dihydro-oxazole ring and a trimethyl-azabicyclo group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl precursor This is followed by the formation of the dihydro-oxazole ring through a cyclization reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on specific biological pathways and its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone stands out due to its unique combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C22H30N2O4/c1-21(2)10-14-11-22(3,12-21)13-24(14)20(25)19-9-17(23-28-19)16-8-15(26-4)6-7-18(16)27-5/h6-8,14,19H,9-13H2,1-5H3

InChI Key

QDWFYOUSITXXTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CC(=NO3)C4=C(C=CC(=C4)OC)OC)C)C

Origin of Product

United States

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